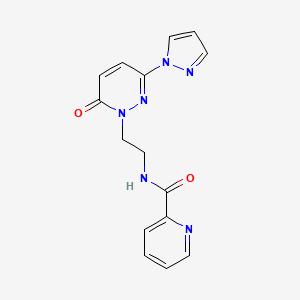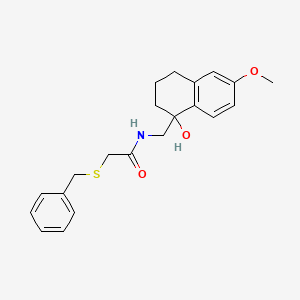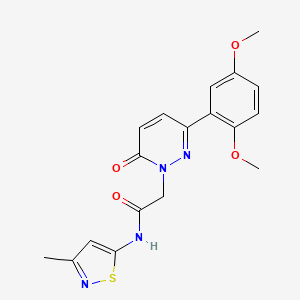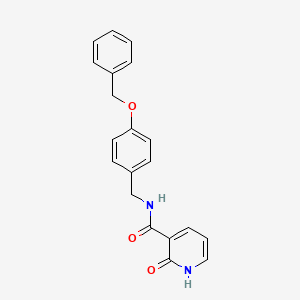![molecular formula C17H21N3O3S B2591943 2-Ciclopropil-5-((2-fenoxietil)sulfonil)-4,5,6,7-tetrahidropirazolo[1,5-a]pirazina CAS No. 2034294-65-8](/img/structure/B2591943.png)
2-Ciclopropil-5-((2-fenoxietil)sulfonil)-4,5,6,7-tetrahidropirazolo[1,5-a]pirazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-5-((2-phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropyl-5-((2-phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-5-((2-phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Inhibición de c-Met: 2-Ciclopropil-5-((2-fenoxietil)sulfonil)-4,5,6,7-tetrahidropirazolo[1,5-a]pirazina ha sido investigado por su potencial como inhibidor de la proteína quinasa c-Met. La vía c-Met juega un papel crucial en la progresión del cáncer, y su inhibición puede ser terapéuticamente beneficiosa .
- Modulación de GABA A: Este compuesto también ha demostrado actividad moduladora alostérica de GABA A. Los receptores GABA A son objetivos importantes para el tratamiento de la ansiedad y otros trastornos neurológicos .
- Los investigadores han utilizado this compound como sonda fluorescente. Su estructura única lo hace adecuado para visualizar procesos e interacciones celulares .
- La incorporación de este heterociclo en polímeros se ha explorado para su uso en células solares. Sus propiedades contribuyen a mejorar la eficiencia de conversión de energía en dispositivos fotovoltaicos .
- BACE-1 (β-secretasa 1) es una enzima clave involucrada en la producción de péptidos beta-amiloide, que juegan un papel en la enfermedad de Alzheimer. This compound ha mostrado actividad inhibitoria contra BACE-1 .
- El compuesto se puede sintetizar mediante diversos métodos, incluida la ciclación de una diamina heterocíclica con un nitrito o la reacción de hidrato de hidrazina con 1,2,3-triazoles dicarbonílicos .
- Dentro de las pirazinas y piridazinas fusionadas a 1,2,3-triazol, existen diferentes congéneres dependiendo de la posición del átomo de nitrógeno en la fusión del anillo. Estas variaciones ofrecen diversas oportunidades para el diseño de fármacos y la ciencia de los materiales .
Química Medicinal
Sondas Fluorescentes
Diseño de Polímeros
Inhibición de BACE-1
Rutas Sintéticas
Diversidad Estructural
Mecanismo De Acción
The compound also contains a sulfonyl group attached to a phenoxyethyl group. Compounds with sulfonyl groups have been known to exhibit various biological activities, including antibacterial, antifungal, and antitumor activities . The presence of the phenoxyethyl group could potentially influence the compound’s lipophilicity, which could in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties .
The cyclopropyl group in the compound could potentially influence its reactivity and stability. Cyclopropyl groups have been known to undergo various chemical reactions, including ring-opening reactions .
Propiedades
IUPAC Name |
2-cyclopropyl-5-(2-phenoxyethylsulfonyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-24(22,11-10-23-16-4-2-1-3-5-16)19-8-9-20-15(13-19)12-17(18-20)14-6-7-14/h1-5,12,14H,6-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACGCNPPOPCTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(NE)-N-[4-chloro-3-(3-chloropropyl)-5-formyl-1,3-thiazol-2-ylidene]benzenesulfonamide](/img/structure/B2591860.png)


![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2591867.png)


![2-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2591874.png)

![1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-imidazole-4-sulfonamide](/img/structure/B2591877.png)


![N-[2-[1-Cyclohexylethyl(methyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2591880.png)


